molecular formula C19H15NO3 B6141367 4-(2-Naphthylacetylamino)benzoic acid

4-(2-Naphthylacetylamino)benzoic acid

Cat. No.: B6141367
M. Wt: 305.3 g/mol
InChI Key: ZAMQJLOHAQCWBZ-UHFFFAOYSA-N
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Description

4-(2-Naphthylacetylamino)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a naphthyl group attached to an acetylamino group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthylacetylamino)benzoic acid typically involves the following steps:

    Acylation Reaction: The initial step involves the acylation of 2-naphthylamine with acetic anhydride to form 2-naphthylacetamide.

    Coupling Reaction: The 2-naphthylacetamide is then coupled with 4-aminobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthylacetylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthyl or benzoic acid rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones or benzoquinones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2-Naphthylacetylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Naphthylacetylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-(2-Naphthylacetylamino)benzoic acid.

    2-Naphthylamine: Another precursor used in the synthesis.

    Benzoic acid: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both naphthyl and benzoic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2-naphthalen-1-ylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-18(20-16-10-8-14(9-11-16)19(22)23)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMQJLOHAQCWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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